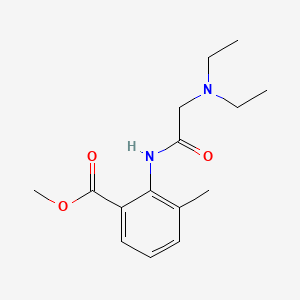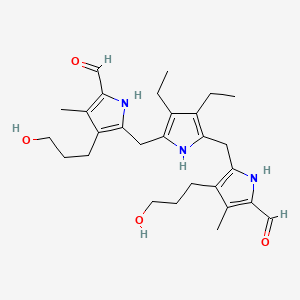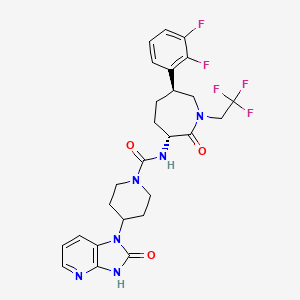
Vindorosine
概要
説明
Vindorosine is a naturally occurring indole alkaloid found in the plant Catharanthus roseus. It belongs to the class of monoterpene indole alkaloids, which are known for their diverse biological activities. This compound is structurally related to other well-known alkaloids such as vinblastine and vincristine, which are widely used in cancer chemotherapy .
科学的研究の応用
Vindorosine has several scientific research applications, including:
Chemistry: this compound serves as a valuable intermediate in the synthesis of other complex alkaloids.
Biology: Studies on this compound help in understanding the biosynthesis of indole alkaloids in plants.
Medicine: this compound and its derivatives are investigated for their potential anticancer properties.
作用機序
Target of Action
Vindorosine, also known as Demethoxyvindoline, is a complex indole alkaloid that is derived from the plant Catharanthus roseus . It serves as a precursor to the therapeutically important anticancer drugs, vinblastine, and vincristine . The primary targets of this compound are cancer cells, where it exhibits potent antitumor action .
Mode of Action
It is known that it interacts with its targets (cancer cells) by disrupting the microtubule network within the cells, which is crucial for cell division and proliferation . This disruption leads to cell cycle arrest and ultimately cell death, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The biosynthesis of this compound from tabersonine involves a series of enzymatic reactions . It starts with the hydroxylation by the tabersonine 16-hydroxylase 2 (T16H2), followed by O-methylation by the 16-hydroxytabersonine O-methyltransferase (16OMT), resulting in the formation of 16-hydroxytabersonine and 16-methoxytabersonine . 16-Methoxytabersonine is then sequentially catalyzed by T3O (tabersonine 3-oxygenase; CYP71D1V2)/T3R (tabersonine 3-reductase; ALDH1), NMT (3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase), D4H (desacetoxyvindoline-4-hydroxylase), and DAT (deacetylvindoline-4-O-acetyltransferase), leading to the biosynthesis of vindoline .
Pharmacokinetics
It is known that this compound, like other alkaloids, is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth. By disrupting the microtubule network within the cells, this compound causes cell cycle arrest and cell death, thereby inhibiting the proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, which in turn can influence its absorption and distribution within the body. Additionally, factors such as temperature and humidity can affect the stability of this compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of vindorosine involves several steps, starting from simpler precursors. One of the key steps in its synthesis is the construction of the pyrrolo[2,3-d]carbazole core, which can be achieved through gold-catalyzed cascade cyclizations of conjugated diynes or ynamides . The synthetic route typically involves the following steps:
- Formation of the pyrrolo[2,3-d]carbazole core.
- Functionalization of the core to introduce necessary substituents.
- Final steps to complete the this compound structure.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advances in metabolic engineering have enabled the production of this compound and related compounds in microbial hosts such as Saccharomyces cerevisiae. By introducing and optimizing the expression of key biosynthetic genes, researchers have achieved significant yields of this compound in engineered yeast strains .
化学反応の分析
Types of Reactions: Vindorosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions to introduce different substituents on its core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups .
類似化合物との比較
Vindorosine is structurally similar to other monoterpene indole alkaloids such as:
Vindoline: this compound is the demethoxylated analog of vindoline.
Vinblastine: Both this compound and vinblastine share a similar core structure but differ in their substituents.
Vincristine: this compound and vincristine have similar mechanisms of action but differ in their chemical structures.
Uniqueness: this compound’s unique structural features and its ability to be produced in microbial hosts make it a valuable compound for research and industrial applications. Its structural similarity to other vinca alkaloids also provides insights into the structure-activity relationships of these compounds .
特性
IUPAC Name |
methyl 11-acetyloxy-12-ethyl-10-hydroxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-22-11-8-13-26-14-12-23(18(22)26)16-9-6-7-10-17(16)25(3)19(23)24(29,21(28)30-4)20(22)31-15(2)27/h6-11,18-20,29H,5,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWULSUPROHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC=CC=C45)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966694 | |
| Record name | Methyl 4-(acetyloxy)-3-hydroxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-60-7 | |
| Record name | Vindorosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-(acetyloxy)-3-hydroxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)





